molecular formula C9H9N3O2 B6358784 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1783318-98-8

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B6358784
CAS No.: 1783318-98-8
M. Wt: 191.19 g/mol
InChI Key: BRGGPNRDFQXHDR-UHFFFAOYSA-N
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Description

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine coreThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including angiotensin II receptors , and have shown potential as antimicrobial and anti-tubercular agents .

Mode of Action

Related imidazo[4,5-b]pyridine compounds have been reported to act as angiotensin ii receptor antagonists . This suggests that they may inhibit the binding of angiotensin II to its receptor, thereby modulating the renin-angiotensin system (RAS) and influencing blood pressure regulation.

Biochemical Pathways

Related compounds have been reported to influence the renin-angiotensin system (ras) through their antagonistic action on angiotensin ii receptors . This could potentially affect various downstream effects, including blood pressure regulation and electrolyte balance.

Result of Action

Related compounds have demonstrated various biological activities, including antimicrobial and anti-tubercular effects . These activities suggest that the compound may exert its effects at the molecular and cellular levels, potentially influencing various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the condensation of 2,3-diaminopyridine with a suitable carboxylic acid derivative. One common method includes the reduction of 2-amino-3-nitropyridine derivatives to the corresponding diaminopyridine, followed by condensation with an appropriate carboxylic acid in polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dimethylimidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-6(9(13)14)3-4-10-8(7)12(5)2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGGPNRDFQXHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2N1C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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